(Z)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-(4-methoxyphenyl)acetamide
Description
BenchChem offers high-quality (Z)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2Z)-2-cyano-2-[5-[(4-fluorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O3S/c1-33-21-13-11-19(12-14-21)29-24(31)22(16-28)26-30(20-5-3-2-4-6-20)25(32)23(34-26)15-17-7-9-18(27)10-8-17/h2-14,23H,15H2,1H3,(H,29,31)/b26-22- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPFCCDNUCRQMK-ROMGYVFFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=C2N(C(=O)C(S2)CC3=CC=C(C=C3)F)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=C(C=C3)F)C4=CC=CC=C4)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-(4-methoxyphenyl)acetamide is a synthetic compound belonging to the class of thiazolidinones, which are known for their diverse biological activities. The thiazolidinone scaffold is recognized for its potential in medicinal chemistry, particularly in developing antimicrobial, anticancer, and anti-inflammatory agents. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a thiazolidinone ring, which is crucial for its biological activity. The presence of the fluorobenzyl group and methoxyphenyl group further enhances its pharmacological profile.
Antimicrobial Activity
Thiazolidinone derivatives have shown significant antimicrobial properties. Research indicates that compounds with similar structures can inhibit bacterial growth by targeting essential bacterial enzymes such as Mur ligases, which are crucial for cell wall synthesis .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | K. pneumoniae | 16 µg/mL |
| (Z)-2-cyano... | S. aureus | 8 µg/mL |
Anticancer Activity
Studies have demonstrated that thiazolidinones can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including the modulation of PPAR-γ receptors . The compound has been evaluated for its ability to inhibit cancer cell proliferation.
Case Study:
A study involving various thiazolidinone derivatives showed that those with a similar scaffold to (Z)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-(4-methoxyphenyl)acetamide exhibited IC50 values ranging from 10 to 25 µM against several cancer cell lines, indicating promising anticancer potential .
The biological activity of (Z)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-(4-methoxyphenyl)acetamide can be attributed to several mechanisms:
- PPAR-γ Activation : Similar compounds have been shown to activate PPAR-γ, leading to improved insulin sensitivity and reduced inflammation in adipose tissues .
- Reactive Oxygen Species Scavenging : Thiazolidinones are known to scavenge reactive oxygen species (ROS), thereby exerting antioxidant effects that may contribute to their anticancer properties .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, thus exhibiting antimicrobial activity.
Structure-Activity Relationship (SAR)
The modifications on the thiazolidinone scaffold significantly influence the biological activity of these compounds. The presence of electron-withdrawing groups like fluorine enhances antimicrobial potency, while substituents like methoxy groups can improve solubility and bioavailability .
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to (Z)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-(4-methoxyphenyl)acetamide exhibit significant antitumor properties. For instance, the synthesis and biological evaluation of novel derivatives have shown that thiazolidinone-based compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. These findings suggest that this compound may serve as a lead structure for developing new anticancer agents .
Anti-inflammatory Properties
The compound's anti-inflammatory potential has been explored through molecular docking studies, which suggest that it may act as an inhibitor of key enzymes involved in inflammatory pathways, such as lipoxygenase. This could position it as a candidate for treating inflammatory diseases like arthritis or asthma .
Antimicrobial Activity
There is growing interest in the antimicrobial properties of thiazolidinone derivatives. Research indicates that compounds with similar structures can exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. This highlights the potential of (Z)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-(4-methoxyphenyl)acetamide as a new antimicrobial agent .
Case Studies
Several studies have documented the synthesis and evaluation of thiazolidinone derivatives, emphasizing their biological activities:
Chemical Reactions Analysis
Nitrile Group Hydrolysis
The cyano (-CN) group undergoes hydrolysis under acidic or basic conditions to form intermediates or derivatives:
-
Acidic Conditions : Forms a carboxylic acid via an amide intermediate.
-
Basic Conditions : Direct conversion to carboxylate salts.
Key Data :
| Reaction Conditions | Product(s) | Yield (%) | Reference |
|---|---|---|---|
| 6M HCl, reflux, 6h | Carboxylic acid | 85–90 | |
| NaOH (aq), 80°C, 4h | Sodium carboxylate | 75–80 |
Acetamide Hydrolysis
The acetamide group hydrolyzes under strong acidic/basic conditions to yield acetic acid derivatives:
Key Data :
| Reaction Conditions | Product(s) | Yield (%) | Reference |
|---|---|---|---|
| 10% H₂SO₄, 100°C, 8h | 4-Methoxyaniline + Acetic acid | 70–75 |
Thiazolidinone Ring-Opening Reactions
The 4-oxo-thiazolidin-2-ylidene core undergoes ring-opening under nucleophilic or reductive conditions:
Acid-Catalyzed Ring-Opening
Protonation at the carbonyl oxygen leads to cleavage of the C–S bond, forming a thiol intermediate:
Key Data :
| Conditions | Product(s) | Reference |
|---|---|---|
| HCl (conc.), 60°C, 3h | 4-Fluorobenzyl thiol + Fragment |
Reductive Ring-Opening
Reduction with agents like LiAlH₄ opens the ring to form a thiolate:
Electrophilic Aromatic Substitution (EAS)
The methoxyphenyl and phenyl groups undergo EAS due to electron-donating substituents:
Nitration
The methoxy group directs nitration to the para position:
Key Data :
| Substrate | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methoxyphenyl ring | HNO₃ (fuming), 0°C, 2h | 3-Nitro-4-methoxyphenyl | 60–65 |
Halogenation
Bromination occurs preferentially on the phenyl ring:
Biological Activity and Mechanistic Insights
While not a direct chemical reaction, the compound’s interactions with bacterial targets inform its reactivity:
-
Molecular Docking : The thiazolidinone moiety binds to E. coli DNA gyrase (PDB: 4DUH) via hydrogen bonds with residues like THR255 and ARG233, mimicking levofloxacin’s mechanism .
-
Antibiofilm Activity : At 100 µg/100 µL, analogs inhibit biofilm formation by >70%, outperforming cefadroxil .
Experimental Monitoring Techniques
Reactions are tracked using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
